Cas no 3322-62-1 (9-Octadecenamide)

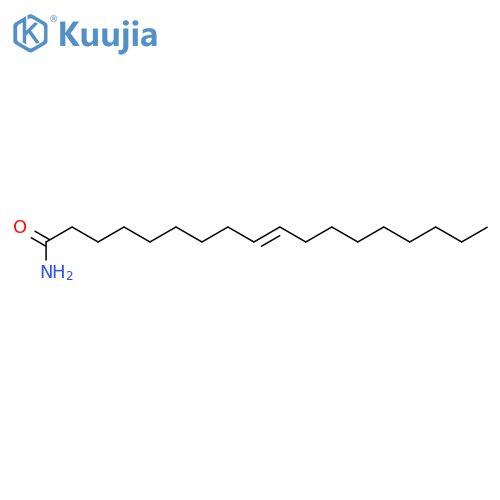

9-Octadecenamide structure

9-Octadecenamide 化学的及び物理的性質

名前と識別子

-

- 9-Octadecenamide

- OLEAMIDE

- 9-Oleoamide

- Armid ow

- Armoslip cp

- Bio1_000535

- FATBGEAMYMYZAF-UHFFFAOYSA-N

- 3322-62-1

- KBio2_002777

- KBio2_000209

- DTXSID60859314

- octadec-9-enamide

- FT-0623931

- Bio2_000689

- Q27459975

- FT-0667835

- Bio1_000046

- cis-9,10-Octadecenamide

- CBiol_001760

- Bio1_001024

- 9-octadecene-amide

- KBioSS_000209

- KBio3_000418

- (9E)-OCTADEC-9-ENAMIDE

- Bio2_000209

- AKOS028109387

- HMS3266N06

- KBio3_000417

- KBio2_005345

- KBioGR_000209

-

- インチ: InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H2,19,20)/b10-9+

- InChIKey: FATBGEAMYMYZAF-MDZDMXLPSA-N

- ほほえんだ: CCCCCCCC/C=C/CCCCCCCC(=O)N

計算された属性

- せいみつぶんしりょう: 281.27205

- どういたいしつりょう: 281.272

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 20

- 回転可能化学結合数: 15

- 複雑さ: 236

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 1

- トポロジー分子極性表面積: 43.1A^2

- 疎水性パラメータ計算基準値(XlogP): 6.6

じっけんとくせい

- 密度みつど: 0.879

- ゆうかいてん: 72-76

- ふってん: 433.3°Cat760mmHg

- フラッシュポイント: 215.9°C

- 屈折率: 1.468

- PSA: 43.09

9-Octadecenamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR00D074-1g |

OLEAMIDE |

3322-62-1 | 95% | 1g |

$694.00 | 2023-12-14 | |

| A2B Chem LLC | AG05684-1g |

Octadec-9-enamide |

3322-62-1 | 95% | 1g |

$546.00 | 2024-04-20 | |

| A2B Chem LLC | AG05684-250mg |

Octadec-9-enamide |

3322-62-1 | 95% | 250mg |

$219.00 | 2024-04-20 | |

| Aaron | AR00D074-250mg |

OLEAMIDE |

3322-62-1 | 95% | 250mg |

$278.00 | 2023-12-14 | |

| A2B Chem LLC | AG05684-50mg |

Octadec-9-enamide |

3322-62-1 | 95% | 50mg |

$87.00 | 2024-04-20 | |

| 1PlusChem | 1P00CZYS-100mg |

OLEAMIDE |

3322-62-1 | 95% | 100mg |

$187.00 | 2024-05-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1237490-250mg |

9-Octadecenamide |

3322-62-1 | 95% | 250mg |

¥2227.00 | 2024-05-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X45975-1g |

Octadec-9-enamide |

3322-62-1 | 95% | 1g |

¥5075.0 | 2024-07-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XT688-50mg |

9-Octadecenamide |

3322-62-1 | 95% | 50mg |

786.0CNY | 2021-07-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XT688-200mg |

9-Octadecenamide |

3322-62-1 | 95% | 200mg |

1967.0CNY | 2021-07-15 |

9-Octadecenamide 関連文献

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

3322-62-1 (9-Octadecenamide) 関連製品

- 10436-08-5(Cis-11-Eicosenamide)

- 112-84-5(Erucamide)

- 301-02-0(Oleamide)

- 4303-70-2(Elaidamide)

- 106010-22-4(9-Hexadecenamide, (E)-)

- 3999-01-7(Linoleamide)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量